Inolitazone
Overview
Description
Inolitazone, also known as RS5444 or CS-7017, is a novel high-affinity PPARγ agonist . It activates PPARγ with an EC50 about 1/50th that of rosiglitazone and has no effect on RIE cells that do not express PPARγ . The IC50 for growth inhibition is approximately 0.8 nM .
Molecular Structure Analysis
The molecular formula of Inolitazone is C27H26N4O4S . Its molecular weight is 502.58 . The chemical name is 5-(4-((6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzyl)thiazolidine-2,4-dione .
Physical And Chemical Properties Analysis
Inolitazone is soluble in DMSO . It should be stored at -20°C .
Scientific Research Applications
Mitochondrial Biogenesis in the Brain
Research has shown that Inolitazone (also known as Rosiglitazone) stimulates mitochondrial biogenesis in mouse brains, independent of apolipoprotein (Apo) E isozymes. This effect was observed through the induction of both mitochondrial DNA and estrogen-stimulated related receptor alpha (ESRRA) mRNA, a key regulator of mitochondrial biogenesis. This suggests that PPARgamma agonism by Inolitazone induces neuronal mitochondrial biogenesis, potentially improving cellular function and cognition in Alzheimer's disease treatment through enhanced glucose utilization (Strum et al., 2007).
Skeletal Impact
Inolitazone has been identified as targeting bone through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which plays a significant role in the differentiation of osteoblasts and adipocytes from mesenchymal bone marrow progenitors. Studies have shown that activation of PPAR-gamma2 by Inolitazone can act as a dominant inhibitor of osteoblastogenesis in murine bone marrow, suggesting its potential impact on bone health and metabolism (Rzońca et al., 2004).
Atherosclerosis Attenuation
Inolitazone's effect on atherosclerosis was evaluated in a model of insulin insufficiency to understand its vascular effects independent of metabolic changes. The study found that Inolitazone attenuated diabetes-associated atherosclerosis without significantly affecting glucose, insulin, or cholesterol levels, suggesting its potential utility in vascular protection beyond its metabolic effects (Calkin et al., 2005).
Lipid Metabolism and Insulin Sensitivity
Research on the combined effects of n-3 fatty acids and Inolitazone showed additive improvements in insulin sensitivity and lipid metabolism in mice fed a high-fat diet. This combination treatment prevented obesity, improved adipocyte function, and corrected dyslipidemia and insulin resistance through complementary mechanisms, suggesting the potential for using Inolitazone in combination therapies for metabolic disorders (Kuda et al., 2009).
properties
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYNMRJCUYVDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944956 | |
Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inolitazone | |
CAS RN |
223132-37-4 | |
Record name | Efatutazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223132374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efatutazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11894 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-[(4-{[6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}phenyl)methyl]-4-hydroxy-1,3-thiazol-2(5H)-onato(2-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60944956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFATUTAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M17ILL71MC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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